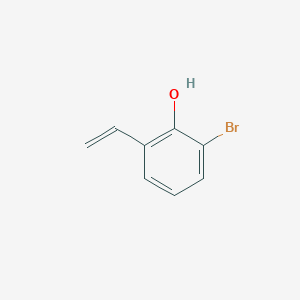
(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Isopropoxyphenyl)cyclopentyl)methanamine: is an organic compound with the molecular formula C15H23NO It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, with an isopropoxyphenyl substituent on the cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine typically involves multiple steps. One common method starts with the protection of the hydroxyl group of p-methyl phenol, followed by bromination, etherification, and deprotection to yield the desired product . The reaction conditions are generally mild, and the process is designed to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process typically includes steps such as distillation and crystallization to purify the compound .
Chemical Reactions Analysis
Types of Reactions: (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action of (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- (1-(4-Methoxyphenyl)cyclopentyl)methanamine
- (1-(4-Methylphenyl)cyclopentyl)methanamine
- (1-(4-Ethoxyphenyl)cyclopentyl)methanamine
Comparison: Compared to similar compounds, (1-(4-Isopropoxyphenyl)cyclopentyl)methanamine is unique due to the presence of the isopropoxy group. This substituent can influence the compound’s reactivity, stability, and biological activity. For example, the isopropoxy group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and receptors .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
[1-(4-propan-2-yloxyphenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C15H23NO/c1-12(2)17-14-7-5-13(6-8-14)15(11-16)9-3-4-10-15/h5-8,12H,3-4,9-11,16H2,1-2H3 |
InChI Key |
MQJIPZOTLDICGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CCCC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


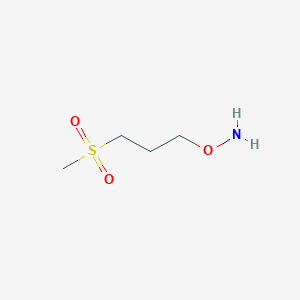
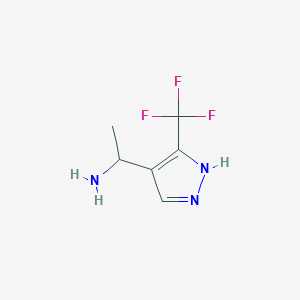
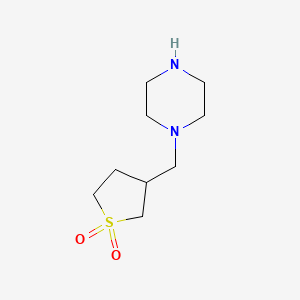
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
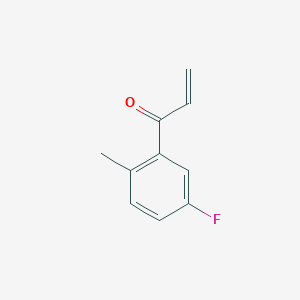
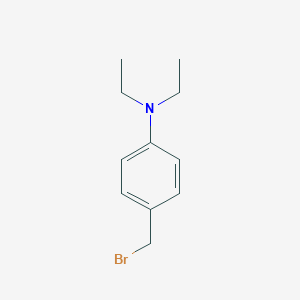
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
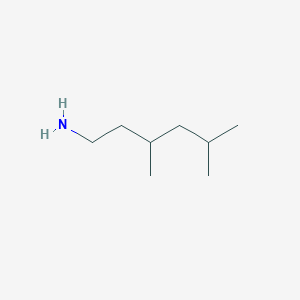
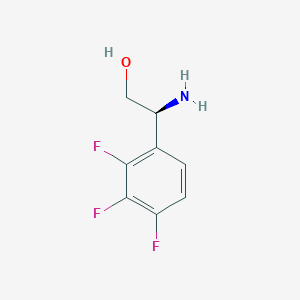
![3-[[3-(Trifluoromethoxy)phenyl]methyl]piperidine](/img/structure/B13603195.png)
methyl-lambda6-sulfanonedihydrochloride](/img/structure/B13603203.png)

